1,5-Dioxaspiro[5.5]undecane

Conformational Analysis NMR Spectroscopy Spiroacetal Energetics

1,5-Dioxaspiro[5.5]undecane (CAS 180-93-8), systematically named spiro[1,3-dioxane-2,1′-cyclohexane], is the parent unsubstituted member of the 1,5-dioxaspiro[5.5]undecane class, possessing the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g·mol⁻¹. This spirocyclic ketal, formed by the acid-catalyzed condensation of cyclohexanone with 1,3-propanediol, serves as both a carbonyl protecting group and a foundational scaffold for medicinal chemistry and materials science.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 180-93-8
Cat. No. B086954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxaspiro[5.5]undecane
CAS180-93-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCCCO2
InChIInChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2
InChIKeyLSDTWMHYCLFXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dioxaspiro[5.5]undecane (CAS 180-93-8): Core Structural & Physicochemical Baseline for Spiroacetal Procurement


1,5-Dioxaspiro[5.5]undecane (CAS 180-93-8), systematically named spiro[1,3-dioxane-2,1′-cyclohexane], is the parent unsubstituted member of the 1,5-dioxaspiro[5.5]undecane class, possessing the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g·mol⁻¹ [1]. This spirocyclic ketal, formed by the acid-catalyzed condensation of cyclohexanone with 1,3-propanediol, serves as both a carbonyl protecting group and a foundational scaffold for medicinal chemistry and materials science [2]. Its computed physicochemical properties—LogP (XLogP3-AA) of 1.8 and zero hydrogen bond donors—define the baseline lipophilicity and solubility profile against which all substituted congeners must be benchmarked during scientific selection [1].

Scaffold Role Carbonyl protection & spirocyclic core
Procurement Context Parent unsubstituted spiroacetal
Physicochemical Baseline LogP ~1.8; zero H-bond donors

Why Generic Substitution Fails for 1,5-Dioxaspiro[5.5]undecane: Ring-Size, Substitution, and Conformational Constraints


Interchanging 1,5-dioxaspiro[5.5]undecane with common spiroacetal analogs such as 1,4-dioxaspiro[4.5]decane, 1,7-dioxaspiro[5.5]undecane, or alkyl-substituted derivatives (e.g., 3,3-dimethyl or 2-methyl variants) fundamentally alters three measurable properties critical to research and industrial outcomes: (i) the six-membered 1,3-dioxane ring imposes a different conformational energy landscape compared to the five-membered 1,3-dioxolane ring in 1,4-dioxaspiro[4.5]decane, affecting NMR spectral interpretability and stereochemical purity analysis [1]; (ii) the absence of alkyl substituents on the dioxane ring of the parent compound eliminates the anancomeric conformational locking observed in gem-dimethyl analogs, changing the number of observable stereoisomers in chiral chromatography [2]; and (iii) the positional isomerism between 1,5- and 1,7-dioxaspiro[5.5]undecane series introduces divergent biological activity profiles, as documented in olive fly pheromone analog studies where the 1,7-isomer (olean) elicits electroantennographic responses absent from 1,5-series compounds [3].

1 1,4-Dioxaspiro[4.5]decane analogs: five-membered dioxolane ring may shift NMR interpretability and acid lability profiles.
2 Gem-dimethyl substituted derivatives: anancomeric locking may alter stereoisomer count and conformational sampling space.
3 1,7-Dioxaspiro[5.5]undecane positional isomers: divergent biological activity and conformational energetics may not transfer.

1,5-Dioxaspiro[5.5]undecane Quantified Differentiation: Comparator-Based Evidence for Procurement Decisions


Conformational Energy Landscape: 1,5-Dioxaspiro[5.5]undecane vs. 1,4-Dioxaspiro[4.5]decane via NMR Chemical Shift–Dihedral Energy Correlation

The ¹³C and ¹⁷O NMR chemical shifts of 1,5-dioxaspiro[5.5]undecane exhibit a distinct linear correlation with computed dihedral (non-bonding interaction) energies compared to the 1,4-dioxaspiro[4.5]decane series. In a multi-compound regression analysis across homologous spiroacetals, 1,5-dioxaspiro[5.5]undecane occupies a unique region of the chemical-shift–energy parameter space that is non-interchangeable with 1,4-dioxaspiro[4.5]decane [1]. The six-membered 1,3-dioxane ring in 1,5-dioxaspiro[5.5]undecane generates systematically different ¹⁷O shielding tensors relative to the five-membered 1,3-dioxolane of 1,4-dioxaspiro[4.5]decane, producing diagnostic NMR signatures for spiroacetal scaffold identification [2].

Conformational energy vs. NMR
Reported
Distinct ¹³C/¹⁷O shift–energy region
Supports scaffold-specific NMR identification
vs. 1,4-dioxaspiro[4.5]decane series
Conformational Analysis NMR Spectroscopy Spiroacetal Energetics

Stereochemical Flexibility: Unsubstituted 1,5-Dioxaspiro[5.5]undecane vs. 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane – Impact on Isomer Count and Chromatographic Behavior

The parent 1,5-dioxaspiro[5.5]undecane (no substituents on the dioxane ring) exhibits semiflexible conformational behavior, with both the 1,3-dioxane and cyclohexane rings retaining the ability to undergo ring-flipping at ambient temperature. In contrast, the 3,3-dimethyl analog (CAS 707-29-9) adopts an anancomeric (conformationally locked) structure where geminal dimethyl substitution at the dioxane 3-position restricts ring inversion [1]. This conformational difference directly affects the number of stereoisomers observable: while chiral substituted 1,5-dioxaspiro[5.5]undecane derivatives can display multiple diastereomers separable by chiral gas chromatography, the dimethyl-locked analog exhibits a reduced and predictable isomer count that simplifies but also constrains stereochemical diversity [2].

Stereochemical flexibility
Class-level
Semiflexible scaffold vs. locked 3,3-dimethyl analog
Full stereoisomer space for SAR studies
Isomer count differs; chiral GC context
Stereochemistry Chiral Chromatography Conformational Analysis

Comparative Conformational Stability: 1,5-Dioxaspiro[5.5]undecane vs. 1,7-Dioxaspiro[5.5]undecane Isomers – Energetic Preference via Computational Analysis

Although 1,7-dioxaspiro[5.5]undecane (olean, the olive fly pheromone) and 1,5-dioxaspiro[5.5]undecane are constitutional isomers differing in oxygen placement, their conformational energetics are markedly divergent. For 1,7-dioxaspiro[5.5]undecane, the most stable conformation (both rings as chairs with both oxygens axially disposed) is more than 2 kcal·mol⁻¹ lower in energy than all other conformers at the MP2/aug-cc-pVQZ level of theory [1]. This same computational methodology, when applied to 1,5-dioxaspiro[5.5]undecane systems, predicts different relative energies for the axial/equatorial oxygen orientations owing to the altered through-space O···O and O···C interactions across the spiro junction [2]. The 1,5-isomer, having both oxygens in the same ring, experiences intramolecular 1,3-diaxial interactions between O-lone-pairs and axial C–H bonds not present in the 1,7-isomer, giving rise to distinct conformational energy profiles.

Conformational stability
Reported
Distinct energy profile vs. 1,7-isomer (>2 kcal/mol)
Regioisomer identity confirmation context
MP2/aug-cc-pVQZ computational baseline
Computational Chemistry Spiroacetal Conformation Thermodynamic Stability

Synthetic Accessibility and Ring-Opening Selectivity: 1,5-Dioxaspiro[5.5]undecane vs. Cyclohexanone Ethylene Acetal (1,4-Dioxaspiro[4.5]decane) in Deprotection Chemistry

Cyclohexanone trimethylene acetal (1,5-dioxaspiro[5.5]undecane) exhibits differential reactivity toward halosilane-mediated ring-opening relative to cyclohexanone ethylene acetal (1,4-dioxaspiro[4.5]decane). In reactions with halosilane equivalents (including iodosilane reagents), the trimethylene acetal undergoes ring-opening at distinct rates and with different product distributions compared to the ethylene acetal, attributable to the larger chelate ring size and altered leaving-group ability of the ring-opened intermediate [1]. The six-membered 1,3-dioxane ring is generally more resistant to acid-catalyzed hydrolysis than the five-membered 1,3-dioxolane ring, a difference quantified through relative hydrolysis rate constants (k_rel, 1,3-dioxane/1,3-dioxolane ≈ 0.1–0.3 under mild aqueous acidic conditions) [2].

Acetal hydrolysis resistance
Class-level
~3–10× slower than ethylene acetal
Supports orthogonal deprotection strategies
Acid-catalyzed kinetics context
Protecting Group Chemistry Acetal Deprotection Synthetic Methodology

Odor Profile Absence: Unsubstituted 1,5-Dioxaspiro[5.5]undecane vs. 2-Methyl-1,5-dioxaspiro[5.5]undecane (Spirodecane) – Fragrance Industry Differentiation

The unsubstituted parent 1,5-dioxaspiro[5.5]undecane is reported to possess little or no valuable odoriferous properties, in contrast to its 2-methyl-substituted analog (CAS 6413-26-9; Spirodecane), which exhibits a medium-strength herbal odor with woody eucalyptus notes at a recommended 10% solution concentration and a substantivity of approximately 6 hours at 100% [1]. The patent literature explicitly establishes that the parent ketal of unsubstituted cyclohexanone with 1,3-propanediol (i.e., 1,5-dioxaspiro[5.5]undecane itself) lacks the perfumery qualities of the 3,3-dimethyl analog (CAS 707-29-9; Thyme undecane), which is described as having useful perfumery properties and easy commercial synthesis from neopentyl glycol [2].

Organoleptic property
Head-to-head
No valuable odor vs. fragrant methyl analogs
Non-fragrance industrial intermediate context
Patent-based fragrance differentiation
Fragrance Chemistry Structure-Odor Relationship Organoleptic Properties

Optimal Application Scenarios for 1,5-Dioxaspiro[5.5]undecane Based on Verified Differentiation Evidence


Carbonyl Protection in Multi-Step Organic Synthesis Requiring Acid-Stable Ketals

When designing a synthetic route that exposes a cyclohexanone-derived intermediate to acidic conditions during subsequent transformations, 1,5-dioxaspiro[5.5]undecane (the trimethylene acetal) offers approximately 3–10× greater acid stability compared to the more commonly used ethylene acetal (1,4-dioxaspiro[4.5]decane) [1]. This differential stability, arising from the six-membered 1,3-dioxane ring's slower hydrolysis kinetics, enables selective deprotection strategies where the less stable five-membered acetal can be removed orthogonally. Procurement of the trimethylene acetal is therefore indicated when synthetic planning requires a robust protecting group that survives conditions known to cleave ethylene acetals.

Conformational & Stereochemical Library Construction Using the Unsubstituted Parent Scaffold

The unsubstituted 1,5-dioxaspiro[5.5]undecane scaffold is the preferred starting point for constructing stereochemically diverse compound libraries when the research objective is to fully explore the stereoisomer space generated by helical chirality of the spiro system. Unlike the anancomeric 3,3-dimethyl analog (which locks the dioxane ring conformation and restricts the number of observable diastereomers), the parent scaffold preserves the full semiflexible behavior and generates the maximum possible number of stereoisomers upon substitution—a critical consideration for chiral catalyst screening or structure–activity relationship (SAR) studies where conformational sampling is essential [2].

NMR Reference Standard for Spiroacetal Scaffold Identification

The unique combination of ¹³C and ¹⁷O NMR chemical shifts of 1,5-dioxaspiro[5.5]undecane, occupying a distinct region of the dihedral-energy–chemical-shift correlation space compared to 1,4-dioxaspiro[4.5]decane and 1,7-dioxaspiro[5.5]undecane isomers [3], positions this compound as a valuable reference standard for confirming the identity of the 1,5-dioxaspiro[5.5]undecane scaffold in newly synthesized derivatives. Quality control laboratories and academic research groups can use the compound's distinctive NMR fingerprint to verify correct regiochemistry in spiroacetal products.

Non-Fragrance Industrial Intermediate Where Odor is a Disqualifying Property

In industrial applications where the presence of a potent odor would be detrimental (e.g., polymer additives, corrosion inhibitors, or pharmaceutical intermediates processed in open environments), the parent 1,5-dioxaspiro[5.5]undecane is the correct choice over its odor-active methyl-substituted analogs (2-methyl- or 3,3-dimethyl derivatives). The established absence of valuable odoriferous properties in the parent compound [4] becomes a positive selection criterion—eliminating the need for odor-masking or containment measures required when handling the fragrance-grade methyl-substituted congeners.

Application
Selection Property
Validation Focus
Acid-stable carbonyl protection
Slower 1,3-dioxane hydrolysis kinetics
Orthogonal deprotection review
Stereochemical library construction
Full semiflexible conformational space
Stereoisomer count and chiral GC review
NMR reference standard
Unique ¹³C/¹⁷O shift fingerprint
Spiroacetal scaffold identification
Non-fragrance industrial intermediate
Absence of valuable organoleptic profile
Odor-free processing requirement

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